Heliquinomycin

DNA helicase enzyme inhibition antitumor agents

Researchers often face challenges in dissecting DNA helicase pathways due to non-selective inhibitors. Heliquinomycin solves this by selectively inhibiting the human MCM4/6/7 replicative helicase complex (IC50=2.4µM) without affecting SV40 T antigen or Werner protein. - Retains full antiproliferative potency against adriamycin- and cisplatin-resistant tumor lines, enabling resistance-model studies. - Induces G2/M cell cycle arrest without inhibiting protein synthesis, a mechanistically defined phenotype. - Supplied as a red powder (≥80% HPLC), with rigorous quality control for reproducible results. Global shipping ensures rapid procurement for time-sensitive research.

Molecular Formula C33H30O17
Molecular Weight 698.6 g/mol
Cat. No. B1238348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHeliquinomycin
Synonymsheliquinomycin
Molecular FormulaC33H30O17
Molecular Weight698.6 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)OC2C3=C(C4=C(C(=C3OC25C(CC6=C(O5)C(=C7C(=C6)C=C(OC7=O)C(=O)OC)O)O)O)C(=O)C(=CC4=O)OC)O)OC)O
InChIInChI=1S/C33H30O17/c1-10-23(36)15(44-3)9-18(46-10)48-30-22-25(38)20-13(34)8-14(43-2)24(37)21(20)27(40)29(22)50-33(30)17(35)7-12-5-11-6-16(31(41)45-4)47-32(42)19(11)26(39)28(12)49-33/h5-6,8,10,15,17-18,23,30,35-36,38-40H,7,9H2,1-4H3
InChIKeyMLFZQFHGXSVTGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Heliquinomycin – DNA Helicase Inhibitor Overview


Heliquinomycin is a glycosylated rubromycin-class antibiotic isolated from Streptomyces sp. MJ929-SF2, characterized by a complex hexacyclic spiroketal core linking naphthoquinone and isocoumarin moieties with a unique helical quinone-hydroquinone arrangement [1]. It functions as a selective, non-competitive inhibitor of DNA helicase with a reported inhibition constant (Ki) of 6.8 µM [2]. Unlike conventional antitumor agents that target topoisomerases or induce DNA crosslinking, heliquinomycin arrests cellular proliferation via G2/M cell cycle blockade through helicase inhibition without affecting protein synthesis [3]. The compound retains activity against adriamycin- and cisplatin-resistant tumor cell lines at concentrations comparable to those effective against parental lines, establishing a differentiation vector relevant for resistance-model studies [3].

Mechanism Selective DNA helicase inhibition study fit; reported non-competitive Ki context
Phenotype G2/M cell-cycle arrest research context without protein synthesis shutdown
Resistance models Supports comparison studies in adriamycin- and cisplatin-resistant tumor cell lines

Heliquinomycin: Why Analogs Fall Short


Simple substitution with other rubromycin-class compounds (e.g., β-rubromycin, γ-rubromycin, griseorhodin A) or generic DNA helicase inhibitors is not scientifically justified. Heliquinomycin possesses an absolute configuration at its spiro center opposite to that of γ- and β-rubromycin—a stereochemical distinction confirmed by quantum chemical CD calculations that directly impacts biological target recognition [1]. Furthermore, heliquinomycin exhibits a defined selectivity hierarchy for the human MCM4/6/7 replicative helicase complex (IC50 = 2.4 µM) over other helicases including SV40 T antigen and Werner protein (both unaffected at 14 µM) [2]. This selectivity profile is not transferable to rubromycin analogs lacking systematic comparative enzymology. Additionally, heliquinomycin uniquely combines DNA helicase inhibition with antibacterial activity against Gram-positive organisms including MRSA (MIC = 0.05–0.39 µg/mL), while showing no activity against Gram-negative bacteria or fungi [3]. Substituting with uncharacterized analogs introduces uncontrolled variables in target engagement, selectivity, and off-target pharmacology that compromise experimental reproducibility.

Stereochemical mismatch

Rubromycin analogs (β-, γ-) possess opposite spiro center configuration; target recognition may shift.

Helicase selectivity not transferable

Reported MCM4/6/7 preference over SV40 T antigen and Werner helicase may not hold for analogs lacking comparative enzymology.

Antibacterial spectrum context

Gram-positive activity (incl. MRSA) and Gram-negative inactivity may not be replicated; uncontrolled off-target pharmacology risk.

Heliquinomycin Evidence: Comparator Analysis


DNA Helicase Inhibition vs. Standard Antitumor Drugs

In a direct head-to-head enzymatic assay using partially purified human DNA helicase isolated from HeLa S3 cells, heliquinomycin inhibited helicase activity at concentrations of 5–10 µg/mL. Under identical experimental conditions, adriamycin (doxorubicin), etoposide, and cisplatin produced no detectable inhibition of the enzyme [1]. This establishes heliquinomycin as a functionally distinct tool compound with a mechanism (helicase inhibition) orthogonal to DNA intercalators (adriamycin), topoisomerase II poisons (etoposide), and DNA crosslinking agents (cisplatin).

Helicase inhibition vs. standard drugs
Head-to-head
Heliquinomycin: 5–10 µg/mL active. Adriamycin, etoposide, cisplatin: no detectable helicase inhibition.
Reported orthogonal mechanism to DNA intercalators/topoisomerase II poisons.
HeLa S3-derived human helicase; in vitro enzymatic assay.
DNA helicase enzyme inhibition antitumor agents comparative pharmacology

MCM4/6/7 Helicase Selectivity Over SV40 T Antigen and Werner Helicase

Heliquinomycin inhibits the human MCM4/6/7 replicative helicase complex with an IC50 of 2.4 µM, while at 14 µM it fails to produce significant inhibition of either SV40 T antigen DNA helicase activity or Werner protein helicase activity [1]. The compound also shows reduced potency against human DNA polymerase-α/primase, with IC50 values of 25 µM for RNA priming and 6.5 µM for DNA polymerization activities—indicating a 2.7-fold selectivity window for MCM4/6/7 helicase over polymerase DNA synthesis activity [1]. This selectivity hierarchy, with MCM4/6/7 being the most sensitive target among the enzymes tested, establishes a defined target engagement profile.

MCM4/6/7 selectivity over other helicases
Head-to-head
MCM4/6/7 IC50 = 2.4 µM. SV40 T antigen and Werner helicase: no significant inhibition at 14 µM. DNA pol-α/primase polymerization IC50 = 6.5 µM.
Reported MCM4/6/7 selectivity context vs. other helicase families.
Recombinant enzyme assays; ≥5.8-fold selectivity window reported.
MCM helicase replication fork enzyme selectivity target engagement

Efficacy in Adriamycin- and Cisplatin-Resistant Tumor Lines

Heliquinomycin inhibited the growth of adriamycin-resistant and cisplatin-resistant P388 murine leukemia cell lines at concentrations similar to those effective against the parental drug-sensitive P388 line [1]. In the same study, parental HeLa S3, KB, LS180, K562, and HL60 human tumor cell lines were inhibited with IC50 values ranging from 0.96 to 2.8 µg/mL [1]. The lack of cross-resistance indicates that heliquinomycin circumvents resistance mechanisms that compromise adriamycin and cisplatin efficacy, consistent with its distinct helicase-targeting mechanism.

Activity in resistant tumor lines
Reported
Growth inhibition of adriamycin-resistant and cisplatin-resistant P388 cells similar to parental line. Parental human tumor IC50 range 0.96–2.8 µg/mL.
Supports cell-model endpoint review in resistance-comparison studies.
Murine P388 leukemia and human tumor cell lines; no cross-resistance observed.
drug resistance P388 leukemia cross-resistance multidrug resistance

DNA and RNA Synthesis Inhibition with Protein Synthesis Sparing

In HeLa S3 cell culture, heliquinomycin inhibited both DNA synthesis and RNA synthesis, but did not inhibit protein synthesis [1]. HeLa S3 cells treated with heliquinomycin arrested in the G2/M phase of the cell cycle [1]. This profile distinguishes heliquinomycin from broad-spectrum transcription inhibitors (e.g., actinomycin D, which inhibits RNA synthesis) and translation inhibitors (e.g., cycloheximide), as well as from topoisomerase II inhibitors (etoposide) which also induce G2/M arrest but via DNA damage rather than helicase inhibition. The combination of helicase-targeted G2/M arrest with preserved protein synthesis machinery defines a unique cellular phenotype.

Macromolecular synthesis inhibition profile
Class-level
DNA and RNA synthesis inhibited; protein synthesis spared. G2/M cell-cycle arrest without DNA damage signaling.
Reported arrest phenotype distinct from topoisomerase or translation inhibitor classes.
HeLa S3; incorporation assays. Qualitative selectivity fingerprint.
macromolecular synthesis G2/M arrest cell cycle mechanism of action

Gram-Positive Antibacterial Selectivity: MRSA Active, No Gram-Negative Effect

Heliquinomycin exhibits potent antibacterial activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values ranging from 0.05 to 0.39 µg/mL [1]. In contrast, heliquinomycin shows no activity against Gram-negative bacteria or fungi under the same assay conditions [1]. This narrow-spectrum Gram-positive selectivity, combined with the compound's DNA helicase inhibition mechanism, differentiates it from broad-spectrum antibacterial agents and positions heliquinomycin as a tool for investigating helicase-targeted antibacterial strategies.

Gram-positive antibacterial selectivity
Reported
MIC 0.05–0.39 µg/mL against Gram-positive bacteria including MRSA. No activity against Gram-negative bacteria or fungi.
Reported antimicrobial screening context; narrow Gram-positive spectrum.
Agar dilution; Gram-negative/fungal inactivity confirmed.
antimicrobial activity MRSA Gram-positive antibiotic spectrum

MCM4/6/7 Inhibition Preserving Chromatin-Bound MCM4

In cellular DNA replication assays, heliquinomycin inhibited replication with an IC50 of 2.5 µM without affecting the level of chromatin-bound MCM4 protein [1]. This finding, combined with biochemical evidence that heliquinomycin stabilizes the interaction of MCM4/6/7 with single-stranded DNA and inhibits ATPase activity only in the presence of ssDNA (IC50 = 5.2 µM) [2], indicates that the compound inhibits helicase function without displacing the MCM complex from chromatin. This mechanism is distinct from inhibitors that prevent chromatin loading of replication factors (e.g., CDC7 kinase inhibitors).

Chromatin-bound MCM4 preservation
Method context
Cellular DNA replication IC50 = 2.5 µM; chromatin-bound MCM4 levels unaffected. ssDNA-dependent ATPase inhibition IC50 = 5.2 µM.
Supports mechanistic studies of post-loading helicase activation without MCM displacement.
HeLa cell culture; chromatin fractionation. ssDNA interaction implicated.
cellular DNA replication chromatin binding MCM complex target validation

Heliquinomycin Application Scenarios


MCM Helicase in DNA Replication Initiation and Elongation

Heliquinomycin is optimally deployed in studies requiring selective inhibition of the MCM4/6/7 replicative helicase complex with defined selectivity over SV40 T antigen and Werner helicase (IC50 = 2.4 µM for MCM4/6/7 versus no significant inhibition at 14 µM for comparator helicases) [1]. Its ability to inhibit cellular DNA replication (IC50 = 2.5 µM) without displacing chromatin-bound MCM4 enables dissection of helicase activation steps downstream of origin licensing [2]. This application leverages heliquinomycin's unique combination of target selectivity and preservation of chromatin binding status.

Helicase Inhibition Strategy to Overcome Multidrug Resistance

Heliquinomycin retains full antiproliferative potency against adriamycin-resistant and cisplatin-resistant P388 leukemia cell lines at concentrations comparable to parental cells [1]. This property makes heliquinomycin a valuable tool compound for investigating whether helicase-targeted therapeutics can circumvent resistance mechanisms that limit conventional DNA-damaging agents. The absence of cross-resistance with adriamycin and cisplatin supports its use in mechanistic studies of resistance bypass strategies.

G2/M Cell Cycle Arrest Independent of DNA Damage Signaling

Heliquinomycin induces G2/M phase arrest in HeLa S3 cells while inhibiting DNA and RNA synthesis but sparing protein synthesis [1]. This phenotype differs from topoisomerase II inhibitor-induced G2/M arrest (which activates DNA damage checkpoints) and from translation inhibitor effects. Researchers investigating replication stress responses and cell cycle checkpoint activation without confounding protein synthesis shutdown can employ heliquinomycin as a mechanistically defined G2/M arrest inducer.

Gram-Positive Helicase Inhibition Probes for MRSA Models

With potent and selective activity against Gram-positive bacteria (MIC = 0.05–0.39 µg/mL) including methicillin-resistant Staphylococcus aureus (MRSA), and no activity against Gram-negative organisms or fungi [1], heliquinomycin serves as a characterized probe for evaluating bacterial helicase inhibition as an antibacterial strategy. Its narrow spectrum provides a defined tool for target validation studies in Gram-positive pathogen models.

Application
Selection Property
Validation Focus
MCM helicase replication studies
Reported MCM4/6/7 selectivity over SV40 T antigen and Werner helicase
Chromatin-bound MCM4 retention context
Drug resistance model studies
Resistance-model comparison profile (adriamycin/cisplatin)
Cell-viability endpoints in resistant vs. parental lines
Cell-cycle arrest (G2/M) studies
Macromolecular synthesis profile (DNA/RNA inhibition, protein synthesis spared)
DNA damage checkpoint independence review
Gram-positive antibacterial screening
Gram-positive MIC activity context (MRSA included)
Gram-negative inactivity and spectrum interpretation

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